Cas no 1250992-52-9 (Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263))

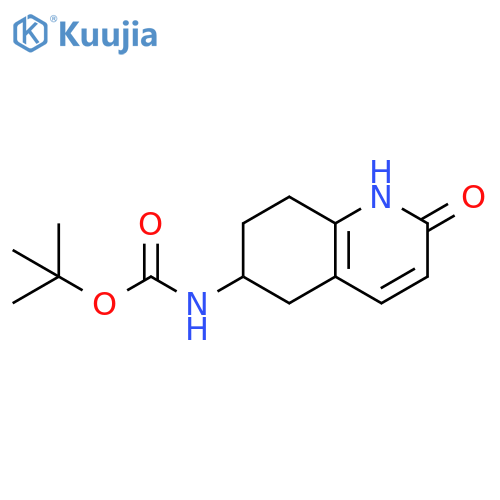

1250992-52-9 structure

商品名:Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263)

CAS番号:1250992-52-9

MF:C14H20N2O3

メガワット:264.320203781128

CID:4564712

Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263) 化学的及び物理的性質

名前と識別子

-

- Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263)

- Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate

- Carbamic acid, N-(1,2,5,6,7,8-hexahydro-2-oxo-6-quinolinyl)-, 1,1-dimethylethyl ester

-

- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-5-6-11-9(8-10)4-7-12(17)16-11/h4,7,10H,5-6,8H2,1-3H3,(H,15,18)(H,16,17)

- InChIKey: OXDLYJMVSSXJFB-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1CCC2=C(C1)C=CC(=O)N2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM228414-1g |

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate |

1250992-52-9 | 95% | 1g |

$1122 | 2021-08-04 | |

| Chemenu | CM228414-1g |

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate |

1250992-52-9 | 95% | 1g |

$1188 | 2023-01-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD248290-1g |

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate |

1250992-52-9 | 95+% | 1g |

¥8232.0 | 2023-04-04 |

Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263) 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

1250992-52-9 (Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263)) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量